

Migalastat's Mechanism of Action in Fabry Disease: A Technical Guide

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Compound of Interest		
Compound Name:	Migalastat	
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Introduction

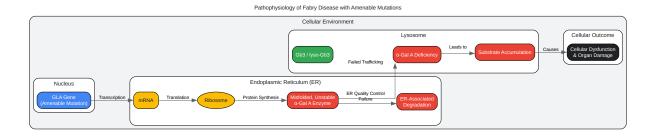
Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the galactosidase alpha (GLA) gene.[1][2] These mutations lead to a deficiency of the lysosomal enzyme α -galactosidase A (α -Gal A), which is responsible for the catabolism of specific glycosphingolipids.[3] Consequently, substrates such as globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) accumulate in various cells and tissues, including the kidneys, heart, and nervous system, leading to progressive organ damage.[2] **Migalastat** (GalafoldTM) is an oral pharmacological chaperone developed as a precision medicine for Fabry disease. It is indicated for patients who have GLA gene variants, known as amenable mutations, that result in the production of unstable but still catalytically active α -Gal A protein.[3] [4] This guide provides an in-depth technical overview of **migalastat**'s mechanism of action, supported by quantitative data, experimental protocols, and process diagrams.

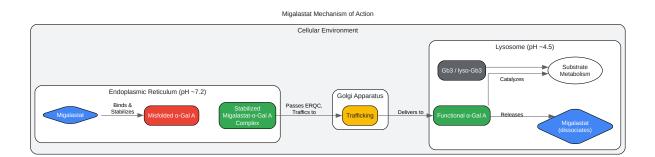
Pathophysiology of Amenable Mutations in Fabry Disease

In many cases of Fabry disease, particularly those involving missense mutations, the GLA gene produces a full-length α -Gal A enzyme that is structurally unstable.[5][6] This instability causes the protein to misfold within the endoplasmic reticulum (ER). The ER's rigorous protein quality control system identifies these misfolded enzymes as defective and targets them for premature degradation, preventing their successful trafficking to the lysosomes.[4][7] The resulting

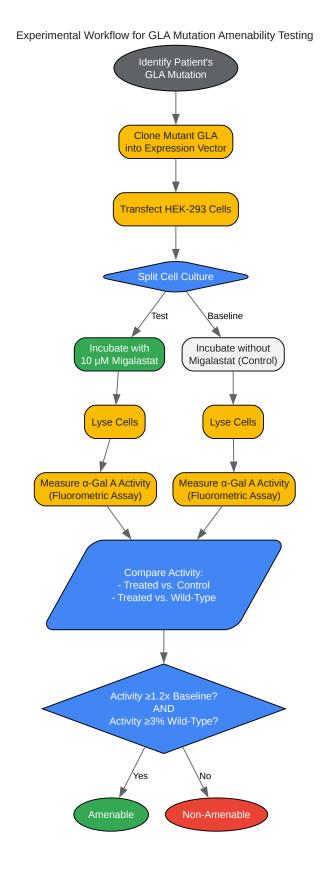


deficiency of α -Gal A in the lysosome leads to the pathological accumulation of Gb3 and lyso-Gb3, driving the clinical manifestations of the disease.[3]









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